![molecular formula C16H14Cl2S2 B14381606 1-[2,2-Dichloro-1-(4-methylphenyl)sulfanylethenyl]sulfanyl-4-methylbenzene CAS No. 88388-95-8](/img/structure/B14381606.png)
1-[2,2-Dichloro-1-(4-methylphenyl)sulfanylethenyl]sulfanyl-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2,2-Dichloro-1-(4-methylphenyl)sulfanylethenyl]sulfanyl-4-methylbenzene is a complex organic compound characterized by the presence of dichloro, sulfanyl, and methylphenyl groups.
Vorbereitungsmethoden
The synthesis of 1-[2,2-Dichloro-1-(4-methylphenyl)sulfanylethenyl]sulfanyl-4-methylbenzene typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the Dichloro Intermediate: The initial step involves the chlorination of a suitable precursor to introduce the dichloro groups.
Introduction of the Sulfanyl Group: The next step involves the addition of the sulfanyl group through a nucleophilic substitution reaction.
Formation of the Final Compound: The final step involves the coupling of the intermediate compounds to form the desired product under controlled reaction conditions, such as temperature and pH.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-[2,2-Dichloro-1-(4-methylphenyl)sulfanylethenyl]sulfanyl-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced products.
Wissenschaftliche Forschungsanwendungen
1-[2,2-Dichloro-1-(4-methylphenyl)sulfanylethenyl]sulfanyl-4-methylbenzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 1-[2,2-Dichloro-1-(4-methylphenyl)sulfanylethenyl]sulfanyl-4-methylbenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Cellular Receptors: Modulating the activity of receptors on the cell surface, leading to changes in cellular signaling.
Inducing Oxidative Stress: Generating reactive oxygen species that can damage cellular components.
Vergleich Mit ähnlichen Verbindungen
1-[2,2-Dichloro-1-(4-methylphenyl)sulfanylethenyl]sulfanyl-4-methylbenzene can be compared with other similar compounds, such as:
1-[2,2-Dichloro-1-(4-methylphenyl)ethanone]: This compound shares the dichloro and methylphenyl groups but lacks the sulfanyl groups, resulting in different chemical properties and reactivity.
1-[2,2-Dichloro-1-(4-methylphenyl)thioethane]: Similar to the target compound but with a different arrangement of the sulfanyl group, leading to variations in its chemical behavior.
Eigenschaften
CAS-Nummer |
88388-95-8 |
|---|---|
Molekularformel |
C16H14Cl2S2 |
Molekulargewicht |
341.3 g/mol |
IUPAC-Name |
1-[2,2-dichloro-1-(4-methylphenyl)sulfanylethenyl]sulfanyl-4-methylbenzene |
InChI |
InChI=1S/C16H14Cl2S2/c1-11-3-7-13(8-4-11)19-16(15(17)18)20-14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI-Schlüssel |
KTYSEYUILQVVIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SC(=C(Cl)Cl)SC2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


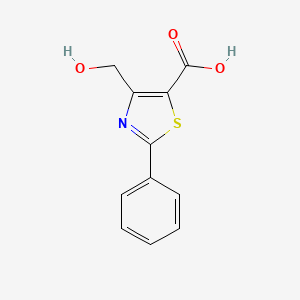
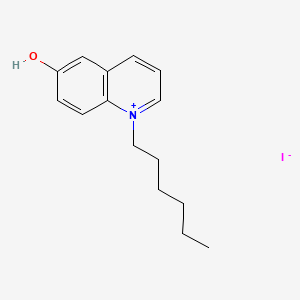
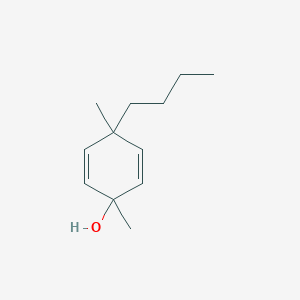
![2-[(E)-2-(2-ethyl-5-methyl-1H-indol-3-yl)ethenyl]-3,3-dimethylindole](/img/structure/B14381538.png)
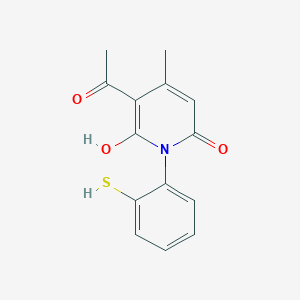

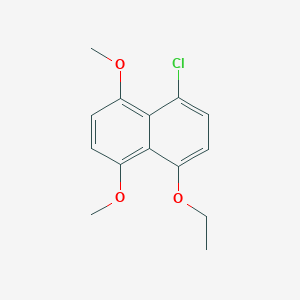
![N-[2-Bromo-2-(pyrrolidine-1-sulfonyl)ethyl]propan-2-amine](/img/structure/B14381577.png)
![5-{[(4-Methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B14381580.png)
![1-(4-Methylphenyl)-2-[(6-methylpyrimidin-4-yl)sulfanyl]ethan-1-one](/img/structure/B14381582.png)
![N-{4-[(2-Methylhexan-2-yl)oxy]phenyl}-L-phenylalanine](/img/structure/B14381583.png)
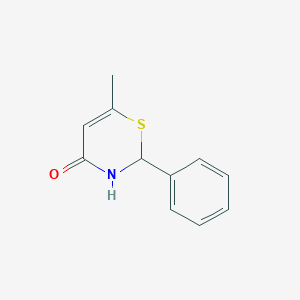
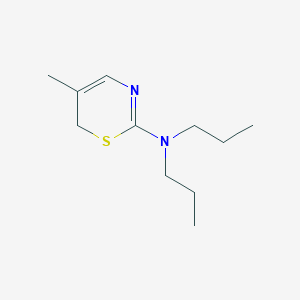
![Diethyl {[2,6-bis(benzamido)phenyl]methyl}phosphonate](/img/structure/B14381604.png)
